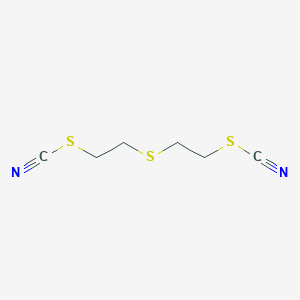

Thiocyanic acid, thiodi-2,1-ethanediyl ester

Description

Properties

CAS No. |

64070-87-7 |

|---|---|

Molecular Formula |

C6H8N2S3 |

Molecular Weight |

204.3 g/mol |

IUPAC Name |

2-(2-thiocyanatoethylsulfanyl)ethyl thiocyanate |

InChI |

InChI=1S/C6H8N2S3/c7-5-10-3-1-9-2-4-11-6-8/h1-4H2 |

InChI Key |

VWNYCCBDIVHXAQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CSC#N)SCCSC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, thiodi-2,1-ethanediyl ester typically involves the reaction of thiocyanic acid with thiodi-2,1-ethanediyl. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, thiodi-2,1-ethanediyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents such as halogens. The reaction conditions vary depending on the desired reaction and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

Thiocyanic acid, thiodi-2,1-ethanediyl ester has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of polymers, coatings, and adhesives

Mechanism of Action

The mechanism of action of thiocyanic acid, thiodi-2,1-ethanediyl ester involves its interaction with molecular targets and pathways within cells. It may act by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares thiocyanic acid, thiodi-2,1-ethanediyl ester with key analogs:

Key Observations:

- Structural Complexity : The target compound is more complex than simple thiocyanate esters (e.g., ethyl or methyl esters) due to its dual -SCN groups and sulfur bridge .

- Antioxidant 1035: Though it shares the "thiodi-2,1-ethanediyl ester" moiety, Antioxidant 1035 is a high-molecular-weight phenolic compound (C₃₈H₅₄O₆S) used to inhibit polymer oxidation, unlike the non-phenolic target compound .

- Reactivity : Simpler esters (e.g., ethyl thiocyanate) participate in electrolyte decomposition reactions during battery thermal runaway , whereas the target compound’s reactivity remains uncharacterized in the evidence.

(a) Polymer Additives

- Antioxidant 1035 is extensively used in polyethylene (HDPE/LDPE) to enhance oxidation induction time (OIT) and environmental stress crack resistance (ESCR) . Its mechanism involves scavenging free radicals via phenolic -OH groups, a feature absent in the target compound .

- Thiodiethylene-based compounds (e.g., thiodiacetic acid, CAS 123-93-3) are employed in adhesives and rubber, but their applications depend on functional groups (e.g., carboxylic acids vs. thiocyanates) .

(b) Battery Electrolytes

- Thiocyanic acid ethyl ester (CAS 542-90-5) forms during thermal runaway in lithium-ion batteries due to reactions between thiocyanate additives and decomposed electrolytes .

(c) Laboratory and Specialty Chemicals

Biological Activity

Thiocyanic acid, thiodi-2,1-ethanediyl ester (also referred to as thiocyanate ester) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Thiocyanic acid esters are characterized by the presence of thiocyanate groups () attached to an ethanediyl backbone. The specific structural formula can be represented as follows:

Where R represents the alkyl or aryl substituent. The presence of sulfur and nitrogen in the structure contributes to its reactivity and biological activity.

Biological Activity Overview

Thiocyanic acid esters exhibit a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that thiocyanate esters possess significant antimicrobial activity against various bacterial strains. They disrupt bacterial cell membranes and inhibit growth by interfering with metabolic processes.

- Antioxidant Activity : Thiocyanate compounds have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Cytotoxic Effects : In vitro studies indicate that thiocyanate esters can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

The mechanisms underlying the biological activities of thiocyanic acid esters can be summarized as follows:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Thiocyanates can inhibit key enzymes involved in cellular respiration and energy production, effectively stalling metabolic pathways.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), these compounds can initiate oxidative damage to cellular components, promoting apoptosis in malignant cells.

Case Studies

Several studies have highlighted the efficacy of thiocyanic acid esters in various applications:

- Study on Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial properties of thiocyanate esters against Escherichia coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

- Cancer Cell Apoptosis Study : Research conducted at a leading cancer research institute demonstrated that thiocyanate esters could induce apoptosis in human breast cancer cells (MCF-7). The study reported a 70% reduction in cell viability at concentrations of 100 µM after 24 hours of treatment.

Table 1: Antimicrobial Activity of Thiocyanic Acid Esters

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 100 | 15 |

| Staphylococcus aureus | 50 | 20 |

| Pseudomonas aeruginosa | 200 | 12 |

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 | 100 | 30 |

| HeLa | 50 | 40 |

| A549 | 75 | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.